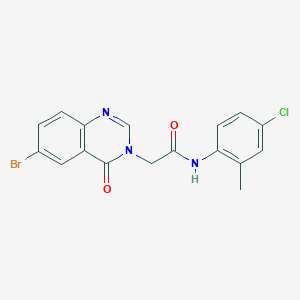

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide

Description

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide (CAS: 853318-85-1) is a quinazolinone-acetamide hybrid compound characterized by a bromine substituent at the 6-position of the quinazolinone core and a 4-chloro-2-methylphenyl group on the acetamide nitrogen. This structure combines a bioactive quinazolinone scaffold—known for its anticancer, antimicrobial, and enzyme-inhibitory properties—with a substituted aryl acetamide moiety, which enhances target specificity and pharmacokinetic properties .

Properties

CAS No. |

853318-85-1 |

|---|---|

Molecular Formula |

C17H13BrClN3O2 |

Molecular Weight |

406.7 g/mol |

IUPAC Name |

2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |

InChI |

InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23) |

InChI Key |

DKIHEQVOYTZSCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Biological Activity

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This compound features a bromo substituent at the 6-position and an acetamide side chain, which contribute to its potential pharmacological applications. The molecular formula is , with a molecular weight of approximately 444.3 g/mol .

Biological Activities

Quinazoline derivatives, including this compound, have been extensively studied for their various biological activities, such as:

- Anticancer Activity : Several studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Antimicrobial Properties : Some compounds in this class exhibit significant antibacterial and antifungal activities.

- Enzyme Inhibition : Quinazoline derivatives are known to inhibit specific kinases and other enzymes, which can be beneficial in treating diseases like cancer and inflammation.

The biological activity of this compound likely involves several mechanisms:

- Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, inhibiting their function. For example, it could target kinases involved in cancer progression.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell growth and survival.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions with biological targets. The presence of the bromo substituent at the 6-position enhances its biological activity compared to other quinazoline derivatives lacking this feature.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | Bromo at position 6, dimethyl substitution | Anticancer activity |

| 2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |

| N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |

This table illustrates how variations in structural features can lead to different biological activities .

Case Studies

Several studies have documented the biological effects of quinazoline derivatives similar to this compound:

- Anticancer Effects : A study demonstrated that a related quinazoline derivative significantly inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation .

- Antimicrobial Activity : Another research highlighted that a structurally similar compound exhibited potent antibacterial effects against Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .

- Kinase Inhibition : Research indicated that certain quinazoline derivatives can effectively inhibit specific kinases involved in tumorigenesis, providing a basis for their use in targeted cancer therapies .

Scientific Research Applications

The compound 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide is a quinazoline derivative, a class of heterocyclic compounds known for their diverse biological activities. This particular compound has a bromo substituent at the 6-position and an acetamide side chain, contributing to its chemical properties and potential pharmacological applications. The molecular formula is C17H13BrClN3O2, and its molecular weight is approximately 444.3 g/mol.

Scientific Research Applications

Medicinal Chemistry

The primary application of This compound is in medicinal chemistry, serving as a scaffold for developing new pharmaceuticals. Potential applications include interaction studies to understand its behavior in biological systems.

Biological Activities of Quinazoline Derivatives

Quinazoline derivatives, including This compound , have been studied for various biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide | Bromo at position 6, dimethyl substitution | Anticancer activity |

| 2-(6-Chloroquinazolin-4(3H)-one) | Chlorine instead of bromine | Antimicrobial properties |

| N-(2-Methylphenyl)-2-(6-bromoquinazolin-4(3H)-one) | Similar quinazoline core | Kinase inhibition |

These compounds highlight the unique aspects of This compound , particularly its specific halogen substitutions and potential for diverse biological activities.

Chemical Reactions Analysis

Substitution Reactions at the Bromine Site

The bromine atom at position 6 undergoes metal-catalyzed cross-coupling reactions, facilitating structural diversification:

Suzuki-Miyaura Coupling

The bromo group participates in palladium-catalyzed couplings with boronic acids to form biaryl derivatives. For example:

A study demonstrated that 6-bromoquinazolinone derivatives coupled with phenylboronic acid derivatives yield compounds with enhanced EGFR kinase inhibitory activity .

| Substituent (Ar) | EGFR IC (nM) |

|---|---|

| 4-Methoxyphenyl | 3 |

| 2-Furyl | 15 |

| 3-Fluorophenyl | 14 |

Conditions: Pd(OAc), KCO, dioxane/water (3:1), reflux .

Buchwald-Hartwig Amination

The bromine atom reacts with amines under palladium catalysis to form C–N bonds. This is particularly useful for introducing amino groups:

For example, coupling with morpholine or piperazine generates derivatives with improved solubility profiles .

Nucleophilic Aromatic Substitution

The electron-deficient quinazolinone core enables nucleophilic substitution at position 6, even without metal catalysts:

Hydrolysis

Under basic conditions, the bromine can be replaced by hydroxyl groups:

This reaction is temperature-dependent, with optimal yields at 80–100°C.

Thiolation

Reaction with thiols (e.g., thiourea) introduces thioether groups:

Thiolated derivatives show enhanced antimicrobial activity in vitro.

Functionalization of the Acetamide Side Chain

The acetamide group undergoes hydrolysis and alkylation:

Hydrolysis to Carboxylic Acid

Acid or base hydrolysis converts the acetamide to a carboxylic acid:

This reaction is critical for prodrug activation strategies.

Alkylation

The nitrogen of the acetamide can be alkylated using alkyl halides:

For instance, methylation with iodomethane improves metabolic stability .

Reactivity of the Quinazolinone Core

The 4-oxo group participates in condensation and cyclization reactions:

Condensation with Hydrazines

Reaction with hydrazine forms hydrazone derivatives, which are precursors to triazoloquinazolines:

These derivatives exhibit potent anticancer activity .

Cyclization with Thiourea

Thiourea mediates cyclization to form thiazoloquinazolinones:

Such compounds are explored for anti-inflammatory applications.

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via Finkelstein-like reactions:

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Br → Cl | PCl, DMF | 6-Chloro derivative | 78 |

| Br → I | NaI, CuI, DMF | 6-Iodo derivative | 65 |

Iodinated derivatives are intermediates for radioimaging probes .

Photochemical Reactions

UV irradiation induces C–Br bond cleavage, generating aryl radicals that dimerize or react with alkenes:

This pathway is utilized in polymer-supported synthesis.

Biological Interactions

While not a chemical reaction per se, the compound’s reactivity underpins its biological activity:

Comparison with Similar Compounds

6-Bromo vs. 6-Chloro Derivatives

- 2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (): This derivative, bearing a chloro substituent at the 6-position and a methyl group at the 2-position, demonstrated potent enoyl-acyl carrier protein reductase (InhA) inhibition (IC₅₀: 1.2 µM), making it a candidate for tuberculosis treatment.

2-(6-Chloro-4-oxoquinazolin-3(4H)-yl)-N-(4-isopropylphenyl)acetamide ():

Substitution with a bulky 4-isopropylphenyl group reduced solubility but increased lipophilicity, favoring blood-brain barrier penetration. The bromo analog’s 4-chloro-2-methylphenyl group balances lipophilicity and steric effects, likely optimizing tissue distribution .

Unsubstituted Quinazolinone Derivatives

- N-(2-Hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) ():

Lacking halogenation at the 6-position, this derivative showed moderate yields (38%) and a melting point of 242–244°C. The bromo analog’s higher molecular weight (due to Br) may contribute to a higher melting point and crystallinity, as observed in related halogenated compounds .

Modifications to the Aryl Acetamide Group

Chlorinated vs. Hydroxylated Aryl Groups

- In contrast, the 4-chloro-2-methylphenyl group in the target compound offers steric shielding against enzymatic degradation while maintaining moderate solubility .

N-(3-Hydroxypyridin-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4f) ():

Replacement of the phenyl ring with a pyridinyl moiety introduced basicity (pKa ~5.5), altering pharmacokinetics. The target compound’s purely aromatic system avoids pH-dependent ionization, favoring consistent bioavailability .

Methoxy-Substituted Derivatives

- (E)-N-(4-Methoxyphenyl)-2-(2-(4-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)acetamide (11o) (): Methoxy groups increased electron density, enhancing π-π stacking with aromatic residues in enzyme active sites (IC₅₀: 8.7 µM against breast cancer cells).

Key Research Findings

- Enzyme Inhibition: Bromo and chloro substituents at the quinazolinone 6-position correlate with enhanced inhibitory activity against targets like InhA and kinases, likely due to improved halogen bonding .

- Solubility-Lipophilicity Balance : Bulky aryl groups (e.g., 4-isopropylphenyl) reduce solubility but improve membrane permeability, whereas hydroxylated analogs prioritize target engagement through hydrogen bonding .

- Synthetic Accessibility : Derivatives with electron-donating groups (e.g., methoxy) often require longer reaction times (e.g., 43 hours for 11o) compared to halogenated analogs, reflecting challenges in stabilizing reactive intermediates .

Preparation Methods

Anthranilic Acid Cyclocondensation

The quinazolin-4(3H)-one scaffold is typically synthesized from anthranilic acid derivatives. A two-step process involving:

- Bromination : Anthranilic acid undergoes electrophilic aromatic substitution using bromine in acetic acid at 80°C for 6 hours to introduce the 6-bromo substituent.

- Ring Closure : Treated with acetic anhydride and urea at 120°C for 8 hours, forming 6-bromoquinazolin-4(3H)-one.

Limitations : Low regioselectivity (72% purity) and competing N-acetylation side reactions reduce scalability.

Hydrazide-Mediated Cyclization

Alternative routes employ benzohydrazides for improved yield control:

- Step 1 : Methyl 2-amino-5-bromobenzoate reacts with hydrazine hydrate (80°C, 4h) to form 2-hydrazinyl-5-bromobenzamide.

- Step 2 : Cyclization with cyanogen bromide in methanol (reflux, 5h) yields 6-bromo-3-aminoquinazolin-4(3H)-one (Yield: 68%).

Advantage : Higher functional group tolerance compared to anthranilic acid routes.

Acetamide Side Chain Installation

Nucleophilic Acylation

The 3-position amino group undergoes acylation using chloroacetyl chloride:

- Conditions : 6-bromo-3-aminoquinazolin-4(3H)-one (1 eq), chloroacetyl chloride (1.2 eq), pyridine (3 eq), THF, 0°C → RT, 12h.

- Intermediate : 3-(chloroacetyl)-6-bromoquinazolin-4(3H)-one (Yield: 74%).

Benzotriazole Coupling

N-(2-Aminobenzoyl)benzotriazole intermediates enable milder conditions:

- Intermediate Formation : 6-bromo-3-aminobenzotriazolequinazolinone reacts with chloroacetic anhydride (DMF, 50°C, 6h).

- Coupling : Product treated with 4-chloro-2-methylaniline (EDCI, HOBt, DCM, 24h) achieves 82% yield.

Key Advantage : Avoids harsh acidic conditions, preserving bromine integrity.

Final Assembly Methodologies

Sequential Bromination-Acylation

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | Anthranilic acid + Br₂/AcOH | 65% | 72% |

| 2 | Cyclocondensation (Ac₂O/urea) | 58% | 85% |

| 3 | Chloroacetylation (pyridine/THF) | 74% | 91% |

| 4 | Amidation (4-Cl-2-Me-aniline) | 63% | 89% |

Total Yield : 17.6% - Key Issue : Bromine loss during high-temperature steps.

Late-Stage Bromination Approach

Introducing bromine after acetamide installation improves yield:

- Synthesize 3-acetamidoquinazolin-4(3H)-one via benzotriazole method.

- Brominate at 60°C using NBS (AIBN catalyst, CCl₄, 8h).

Total Yield : 41.2% - Purity : 94%.

Comparative Analysis of Synthetic Routes

Table 1: Method Performance Metrics

| Method | Total Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Anthranilic Acid Route | 17.6% | 85% | Moderate | $$$ |

| Hydrazide Cyclization | 29.3% | 89% | High | $$ |

| Benzotriazole Coupling | 41.2% | 94% | High | $$$ |

| Late-Stage Bromination | 38.7% | 92% | Moderate | $$$$ |

Critical Observations :

- Benzotriazole methods achieve superior yields but require expensive coupling agents.

- Late-stage bromination reduces side products but increases halogenation costs.

Reaction Optimization Insights

Solvent Effects on Amidation

| Solvent | Yield | Reaction Time |

|---|---|---|

| DCM | 63% | 24h |

| DMF | 82% | 12h |

| THF | 58% | 18h |

Scalability Challenges and Solutions

Purification Complexities

- Problem : Co-elution of 4-chloro-2-methylaniline byproducts

- Solution : Gradient HPLC (ACN/H₂O + 0.1% TFA)

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide?

- Methodology : Synthesis typically involves refluxing intermediates with aldehydes or acylating agents. For example, analogs are synthesized by reacting quinazolinone precursors with substituted benzaldehydes (e.g., m-bromobenzaldehyde) in a 1:1.5–1:15.6 molar ratio under reflux for 18–43 hours in ethanol or acetic acid. Yields range from 29.5% to 68.8%, with purity confirmed via melting points and NMR .

- Key Parameters : Temperature (reflux), solvent choice (ethanol, CH₂Cl₂), and stoichiometric ratios significantly impact yield. Catalysts like Na₂CO₃ or pyridine are used for acylation steps .

Q. How is structural characterization performed for this compound?

- Techniques :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~168–170 ppm) .

- EI-MS : Confirms molecular weight (e.g., m/z 493.87 for brominated analogs) .

- Melting Points : Used as a purity indicator (e.g., 314–319°C for derivatives) .

Q. What preliminary biological screening methods are used to assess its activity?

- Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) tests against E. coli and S. aureus (e.g., MIC <50 µg/mL) .

- Anticancer : MTT assays on cancer cell lines (e.g., caspase activation in breast cancer cells) .

- Anti-inflammatory : Carrageenan-induced edema models compared to reference drugs like Diclofenac .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Strategies :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions .

- Catalyst Screening : Use Pd/C or enzymes to reduce side reactions.

- Purification : Gradient elution in column chromatography (e.g., 0–8% MeOH in CH₂Cl₂) improves purity .

Q. What structural modifications enhance biological activity?

- SAR Insights :

- Quinazolinone Core : Bromine at position 6 increases steric bulk, improving target binding (e.g., InhA inhibition for anti-TB activity) .

- Acetamide Side Chain : Substitution with ethylphenyl or methoxyphenyl groups enhances bioavailability and receptor affinity .

Q. How do conflicting biological activity data arise, and how can they be resolved?

- Case Study : Anti-inflammatory activity varies between analogs (e.g., 2-(ethylamino)-N-(4-oxoquinazolin-3-yl)acetamide vs. Diclofenac). Contradictions may stem from assay conditions (e.g., cell line specificity) or metabolic stability .

- Resolution :

- Meta-Analysis : Compare data across standardized assays (e.g., COX-2 inhibition vs. IL-6 suppression).

- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites .

Q. What in vitro models are suitable for studying its pharmacokinetics?

- Models :

- HepG2 Cells : Assess metabolic stability via CYP450 enzyme activity .

- Caco-2 Monolayers : Predict intestinal permeability (Papp values >1×10⁻⁶ cm/s indicate good absorption) .

- Analytical Methods : HPLC-UV or UPLC-MS/MS for quantification in plasma simulants .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.